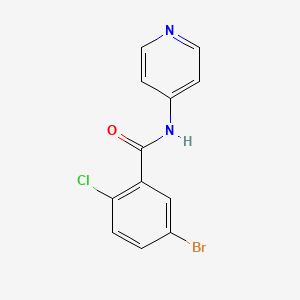

5-bromo-2-chloro-N-(pyridin-4-yl)benzamide

Description

5-Bromo-2-chloro-N-(pyridin-4-yl)benzamide is a halogenated benzamide derivative featuring a pyridin-4-yl substituent on the amide nitrogen. The compound’s structure comprises a benzamide core with bromine and chlorine atoms at the 5- and 2-positions of the benzene ring, respectively, and a pyridine ring attached via an amide linkage. Such derivatives are often explored for their biological activity, particularly in kinase inhibition and medicinal chemistry applications .

Properties

IUPAC Name |

5-bromo-2-chloro-N-pyridin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClN2O/c13-8-1-2-11(14)10(7-8)12(17)16-9-3-5-15-6-4-9/h1-7H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKPXAAPQMQHEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)NC2=CC=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(pyridin-4-yl)benzamide typically involves the following steps:

Bromination and Chlorination: The starting material, 2-chlorobenzamide, undergoes bromination using bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5-position of the benzene ring.

Coupling Reaction: The brominated product is then subjected to a coupling reaction with 4-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzamide derivative.

Scientific Research Applications

5-Bromo-2-chloro-N-(pyridin-4-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a tool compound in biological studies to investigate the function of various proteins and pathways.

Chemical Biology: The compound is used in chemical biology to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(pyridin-4-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amide Nitrogen

The pyridin-4-yl group in 5-bromo-2-chloro-N-(pyridin-4-yl)benzamide can be replaced with other amines, altering physicochemical and biological properties:

Key Insight : The pyridin-4-yl group contributes to π-π stacking interactions in biological targets, while alkyl or piperazinyl substituents enhance solubility or membrane permeability .

Halogenation Pattern on the Benzamide Core

Variations in halogen substitution impact electronic properties and binding affinity:

Heterocyclic Modifications

Replacing the pyridine ring with other heterocycles alters target specificity:

Key Insight : Thiazolo- or pyrimido-fused heterocycles may enhance binding to ATP pockets in kinases .

Biological Activity

5-Bromo-2-chloro-N-(pyridin-4-yl)benzamide is a compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive review of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H10BrClN2, with a molecular weight of approximately 327.65 g/mol. The presence of bromine and chlorine atoms suggests potential interactions with biological targets, enhancing its pharmacological profile.

The mechanism of action for this compound involves its ability to interact with specific molecular targets, such as enzymes or receptors. The halogen atoms can form halogen bonds with biological macromolecules, while the pyridine moiety may engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects, including enzyme inhibition and disruption of cell signaling pathways.

Overview of Biological Activity

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Anticancer Properties : In vitro studies suggest it may inhibit the growth of cancer cell lines.

- Enzyme Inhibition : Potential as an inhibitor for specific enzymes involved in metabolic pathways.

Antimicrobial Activity

A study evaluated the antimicrobial properties of compounds similar to this compound, revealing moderate to potent activity against pathogens such as Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial potential.

| Pathogen | MIC (µg/mL) |

|---|---|

| Pseudomonas aeruginosa | 8 |

| Escherichia coli | 16 |

Anticancer Properties

In vitro studies have shown that this compound exhibits significant anticancer activity. For instance, it has been tested against various cancer cell lines using the MTT assay, which assesses cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| SW480 (Colon Cancer) | 15.3 |

| HepG2 (Liver Cancer) | 10.7 |

These results indicate that the compound may inhibit cell growth effectively, making it a candidate for further development in cancer therapy.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A comparative study on related compounds showed that derivatives with similar structures exhibited varying degrees of antibacterial effectiveness. The compound's structure significantly influenced its activity against specific pathogens .

- Anticancer Evaluation : Another study highlighted the compound's potential as an anticancer agent by demonstrating its ability to induce apoptosis in cancer cells through caspase activation pathways .

- Enzyme Interaction Studies : Research indicated that this compound could inhibit specific kinases involved in cancer progression, further supporting its role as a therapeutic candidate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.